![molecular formula C12H21NO4 B13512295 Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13512295.png)
Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[211]hexan-4-yl)methyl)carbamate is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with tert-butyl carbamate under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate
- Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
- Tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate
Uniqueness
Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate is unique due to its specific bicyclic structure and the presence of both hydroxymethyl and carbamate functional groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
tert-butyl N-[[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H21NO4/c1-10(2,3)17-9(15)13-6-11-4-12(5-11,7-14)16-8-11/h14H,4-8H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
YSXCZFYGDXWSDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(OC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


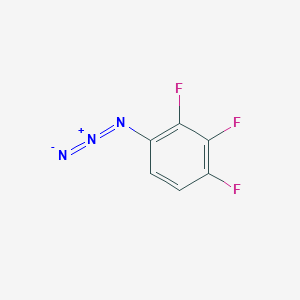
![1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13512220.png)
![Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate](/img/structure/B13512221.png)
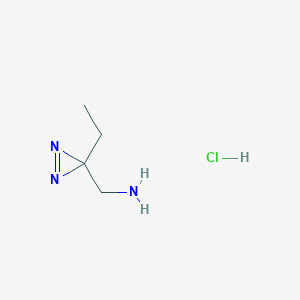
![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride](/img/structure/B13512240.png)
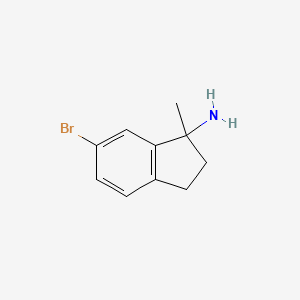
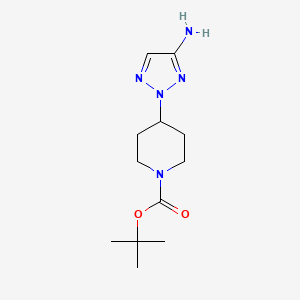

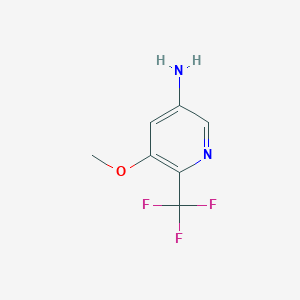

![1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride](/img/structure/B13512278.png)


![4-((Allyloxy)carbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13512290.png)
